molecular formula C16H17NO3S B13962060 7,7-dimethyl-3-((4-methylthiazol-5-yl)methyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione CAS No. 1000697-60-8

7,7-dimethyl-3-((4-methylthiazol-5-yl)methyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione

Cat. No.: B13962060
CAS No.: 1000697-60-8
M. Wt: 303.4 g/mol
InChI Key: QLQRJEHXIFYKGF-UHFFFAOYSA-N
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Description

“7,7-dimethyl-3-((4-methylthiazol-5-yl)methyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione” is an organic compound that belongs to the class of chromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7,7-dimethyl-3-((4-methylthiazol-5-yl)methyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the thiazole moiety: This step might involve the use of a thiazole derivative and a coupling reaction to attach it to the chromene core.

    Final modifications: Additional steps to introduce the dimethyl groups and other functional groups as required.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole moiety or the chromene core.

    Reduction: Reduction reactions might target specific functional groups within the molecule.

    Substitution: Various substitution reactions can be performed to modify the functional groups attached to the chromene or thiazole rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new chromene derivatives with potential biological activities.

Biology

In biological research, the compound might be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for diseases where chromene derivatives have shown efficacy, such as cancer or inflammatory diseases.

Industry

In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “7,7-dimethyl-3-((4-methylthiazol-5-yl)methyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione” would depend on its specific biological target. Generally, chromene derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The thiazole moiety might contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    7,8-dihydro-2H-chromene-2,5(6H)-dione: Lacks the thiazole and dimethyl groups.

    3-((4-methylthiazol-5-yl)methyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione: Lacks the dimethyl groups.

    7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione: Lacks the thiazole moiety.

Uniqueness

The presence of both the thiazole moiety and the dimethyl groups in “7,7-dimethyl-3-((4-methylthiazol-5-yl)methyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione” might confer unique biological activities and chemical properties compared to similar compounds.

Properties

CAS No.

1000697-60-8

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

7,7-dimethyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]-6,8-dihydrochromene-2,5-dione

InChI

InChI=1S/C16H17NO3S/c1-9-14(21-8-17-9)5-10-4-11-12(18)6-16(2,3)7-13(11)20-15(10)19/h4,8H,5-7H2,1-3H3

InChI Key

QLQRJEHXIFYKGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CC2=CC3=C(CC(CC3=O)(C)C)OC2=O

Origin of Product

United States

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